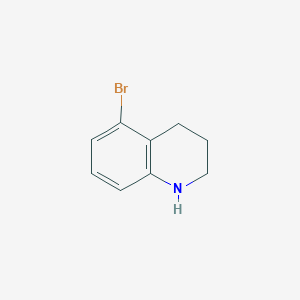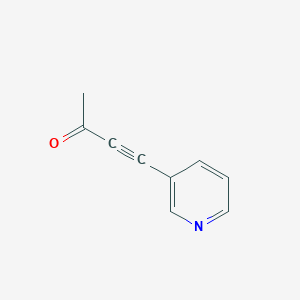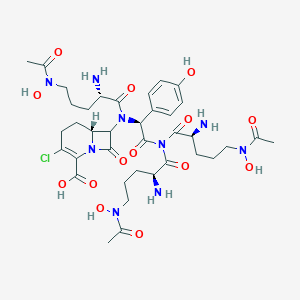
5-Bromo-1,2,3,4-tetrahidroquinolina
Descripción general
Descripción
5-Bromo-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C9H10BrN and its molecular weight is 212.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Química
“5-Bromo-1,2,3,4-tetrahidroquinolina” es un compuesto químico con el número CAS: 114744-50-2 . A menudo se utiliza en la síntesis química debido a su estructura y propiedades únicas.
Antioxidante e Inhibidor de la Corrosión
La tetrahidroquinolina, la estructura principal de “this compound”, se utiliza como antioxidante e inhibidor de la corrosión . Esto sugiere que “this compound” podría tener aplicaciones similares.
Componente Activo en Tintes
La tetrahidroquinolina también es un componente activo en varios tintes . Esto implica que “this compound” podría usarse en el desarrollo de nuevos tintes.
Investigación sobre la Enfermedad de Alzheimer
Si bien no está directamente relacionado con “this compound”, vale la pena señalar que ciertos derivados de la tetrahidroquinolina se han estudiado por su posible uso en la investigación de la enfermedad de Alzheimer . El quelante metálico clioquinol puede prevenir la oxidación del cobre en los fibriles β-amiloide, lo que puede ser útil en el diseño y desarrollo de nuevos fármacos para la terapia de la enfermedad de Alzheimer .
Forma Clorhidrato para la Investigación
“this compound” también puede existir en forma de clorhidrato, con el número CAS: 1073968-64-5 . Esta forma del compuesto se utiliza a menudo para fines de investigación .
Soluciones de Investigación en Ciencias de la Vida
El compuesto también forma parte de soluciones, productos y recursos de investigación en ciencias de la vida . Podría usarse potencialmente en campos como la biología celular, la genómica, la proteómica y otros .
Safety and Hazards
The safety information for 5-Bromo-1,2,3,4-tetrahydroquinoline includes several hazard statements such as H302, H315, H319, H332, H335, and precautionary statements like P261, P280, P305, P338, P351 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Direcciones Futuras
Tetrahydroquinolines, including 5-Bromo-1,2,3,4-tetrahydroquinoline, are an important class of compounds in medicinal chemistry due to their diverse biological activities. They have garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . Future research may focus on the development of novel synthetic strategies and further exploration of their biological potential .
Mecanismo De Acción
Target of Action
5-Bromo-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, a structural motif of various natural products and therapeutic lead compounds Tetrahydroquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that tetrahydroquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities . The reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound has a high gastrointestinal absorption and is bbb permeant . Its lipophilicity (iLOGP: 2.15) suggests that it may have good membrane permeability .
Result of Action
Given its structural similarity to tetrahydroquinoline, it may share some of the biological activities associated with this class of compounds .
Action Environment
It’s known that the compound should be stored in a refrigerator, protected from light and away from moisture .
Análisis Bioquímico
Biochemical Properties
Tetrahydroquinoline derivatives are known to interact with various enzymes and proteins
Cellular Effects
It is known that tetrahydroquinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
5-bromo-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,11H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZQIKXLRRDMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Br)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551500 | |
| Record name | 5-Bromo-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114744-50-2 | |
| Record name | 5-Bromo-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)




![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)






![4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine](/img/structure/B53014.png)

